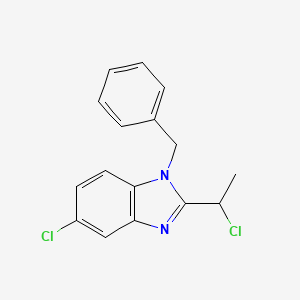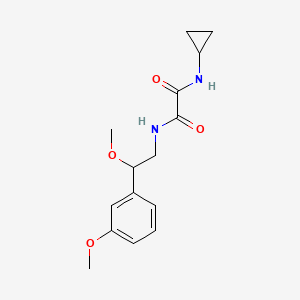
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, also known as CMOE-NH-cyclopropyl, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Applications De Recherche Scientifique
Polyamine Analogue in Cancer Research
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8-diazaundecane (CPENSpm), a polyamine analogue, has shown promise as a new class of antitumor agents. It demonstrates selective cytotoxic activity in certain cell types. CPENSpm treatment induces programmed cell death (PCD) in sensitive cells, partly due to oxidative stress from hydrogen peroxide production. This effect is a result of superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) by CPENSpm treatment. This study suggests a potential mechanism for differential sensitivity to this new class of antineoplastic agents, highlighting its significance in cancer research (Ha, Woster, Yager, & Casero, 1997).
Antimicrobial and Antioxidant Studies
Compounds with cyclopropane structures, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and shown to possess significant antimicrobial and antioxidant activities. Some of these compounds demonstrated excellent antibacterial and antifungal properties, with profound potential in antimicrobial research (Raghavendra et al., 2016).
Reactivity in Organometallic Chemistry
The oxalamide-based carbene 2, related to N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, has been investigated for its reactivity. Its treatment with styrene or methylacrylate leads to the formation of cyclopropanation products. This reactivity is significant in the field of organometallic chemistry, providing insights into the behavior of such compounds (Braun, Frank, & Ganter, 2012).
Novel Synthetic Approaches in Organic Chemistry
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method offers a new formula for the synthesis of anthranilic acid derivatives and oxalamides, which is operationally simple and high yielding. This represents a significant advancement in synthetic organic chemistry (Mamedov et al., 2016).
Ethylene Inhibition in Horticulture
1-Methylcyclopropene (1-MCP), closely related to the chemical structure , has been extensively researched for its effects on fruits and vegetables. It acts as an inhibitor of ethylene perception, leading to improved maintenance of product quality. This discovery has had a significant impact on the horticulture industry, especially for apple storage and ripening control (Watkins, 2006).
Propriétés
IUPAC Name |
N'-cyclopropyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-5-3-4-10(8-12)13(21-2)9-16-14(18)15(19)17-11-6-7-11/h3-5,8,11,13H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZJTXEQVRCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)
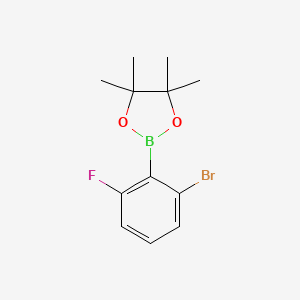
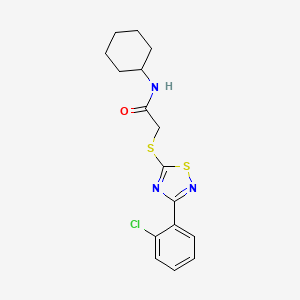
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)
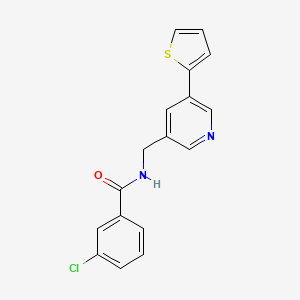
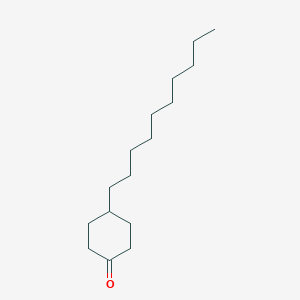
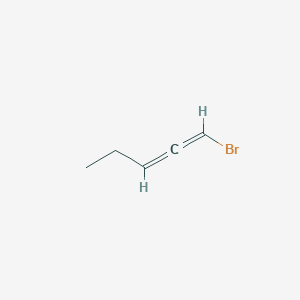
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)
